Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate
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Description
Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is a chemical compound with the molecular formula C14H17BrO5 . Its average mass is 345.186 Da and its monoisotopic mass is 344.025940 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 5 oxygen atoms .Scientific Research Applications
Nucleophilic Substitution Reactions : Research conducted by Sarma, Klein, and Otter (1994) explored the nucleophilic substitution reactions of compounds similar to Isopropyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate, particularly focusing on how different nucleophiles react in various conditions (Sarma, Klein, & Otter, 1994).
Synthesis and Copolymerization : Kharas et al. (2020) explored the synthesis and copolymerization of novel trisubstituted ethylenes, including halogen and methoxy ring-substituted isopropyl esters. This research is relevant to understanding how this compound might behave in similar chemical processes (Kharas et al., 2020).
Antibacterial Activity of Thymol Derivatives : Sabour et al. (2019) synthesized Thymol derivatives, analyzing their antibacterial activity. Their methods and results can provide insights into similar synthetic processes and biological activities for compounds like this compound (Sabour et al., 2019).
Separation of Azeotropic Mixtures : Zhang et al. (2020) investigated the separation of azeotropic mixtures involving isopropyl alcohol and ethyl acetate, which could be relevant in the purification or separation processes of this compound (Zhang et al., 2020).
Radical Scavenging Activity of Bromophenols : Li et al. (2012) isolated nitrogen-containing bromophenols and analyzed their radical scavenging activity. This study could provide a comparison for understanding the antioxidant properties of this compound (Li, Li, Gloer, & Wang, 2012).
Properties
IUPAC Name |
propan-2-yl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO5/c1-4-18-12-5-10(7-16)11(15)6-13(12)19-8-14(17)20-9(2)3/h5-7,9H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIIWJOEBCCAIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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